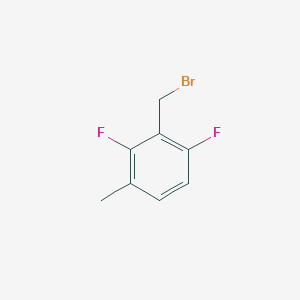

2,6-Difluoro-3-methylbenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFNXAURNLUMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378913 | |

| Record name | 2,6-Difluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-44-4 | |

| Record name | 2-(Bromomethyl)-1,3-difluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Difluoro-3-methylbenzyl bromide: A Technical Guide for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview for the synthesis of 2,6-Difluoro-3-methylbenzyl bromide, a key building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation necessary for successful and safe execution in a research and development setting.

Introduction and Strategic Overview

This compound is a fluorinated aromatic compound of significant interest due to the unique properties imparted by its substituents. The difluoro substitution on the benzene ring can enhance metabolic stability and binding affinity of derivative molecules, while the methyl group provides a point for further functionalization. The benzyl bromide moiety is a versatile handle for introducing the entire fragment into a larger molecule, typically via nucleophilic substitution reactions.

The synthesis of this target molecule hinges on the selective bromination of the benzylic methyl group of the precursor, 2,6-Difluoro-3-methyltoluene. The primary challenge lies in achieving high selectivity for benzylic bromination over aromatic bromination and avoiding over-bromination to the dibromo species. The most reliable and widely adopted method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source under free-radical conditions.[1][2][3][4]

The Starting Material: 2,6-Difluoro-3-methyltoluene

A robust synthesis begins with a well-characterized and pure starting material. 2,6-Difluoro-3-methyltoluene is a colorless liquid.[5] Its synthesis can be achieved through several routes, including the Halex process from 2,6-dichloro-3-methyltoluene or via a Balz-Schiemann reaction from a suitable aniline precursor.[6] For the purpose of this guide, we will assume the availability of high-purity 2,6-Difluoro-3-methyltoluene.

The Core Synthesis: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic C-H bonds.[1][3] The reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.

Reaction Mechanism

The mechanism involves three key stages: initiation, propagation, and termination. A low concentration of molecular bromine (Br₂) is generated in situ from the reaction of NBS with trace amounts of HBr, which is a byproduct of the propagation step. This low and steady concentration of Br₂ is crucial for the selectivity of the reaction, as it favors radical abstraction at the benzylic position over electrophilic addition to the aromatic ring.[4]

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate two radicals, which then initiate the chain reaction.

-

Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2,6-Difluoro-3-methyltoluene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Below is a diagram illustrating the propagation steps of the free-radical chain mechanism.

Caption: Key propagation steps in the free-radical bromination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Wohl-Ziegler reaction conditions. Researchers should perform their own optimization and safety assessments.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |

| 2,6-Difluoro-3-methyltoluene | 443-84-5 | 128.12 | 10.0 g (78.0 mmol) | Starting material, ensure high purity |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 14.6 g (82.0 mmol) | Recrystallize if colored |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.26 g (1.56 mmol) | Radical initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 200 mL | Anhydrous. Note: Highly toxic, see below. |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | As needed | For quenching and washing |

| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | 158.11 | As needed | To remove excess bromine |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |

Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions due to its inertness. However, it is a known carcinogen and ozone-depleting substance. Safer alternatives such as acetonitrile or trifluorotoluene have been reported and should be considered.[1] The reaction may require optimization in these solvents.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-Difluoro-3-methyltoluene (10.0 g, 78.0 mmol) and anhydrous carbon tetrachloride (200 mL).

-

Addition of Reagents: Add N-Bromosuccinimide (14.6 g, 82.0 mmol, 1.05 eq) and AIBN (0.26 g, 1.56 mmol, 0.02 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC analysis for the disappearance of the starting material. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats at the surface.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, and finally with brine (1 x 100 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluting with a non-polar solvent system such as hexanes/ethyl acetate).

-

Product Characterization

The final product, this compound, is a liquid.[7] Its identity and purity should be confirmed by standard analytical techniques:

-

¹H NMR: Expect a singlet for the benzylic protons (CH₂Br) around δ 4.5-4.7 ppm and signals for the aromatic protons and the methyl group in their respective regions.

-

¹⁹F NMR: Expect two signals for the two distinct fluorine atoms.

-

GC-MS: To confirm the molecular weight (221.04 g/mol ) and assess purity.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. It can cause severe skin burns and eye damage.[8] Avoid inhalation of dust and contact with skin and eyes.[8] It is also an oxidizer and should be kept away from combustible materials.[9]

-

Carbon Tetrachloride (CCl₄): Highly toxic, a suspected carcinogen, and harmful to the environment. Use only in a closed system or with extreme caution.

-

Benzyl Bromides: This class of compounds are potent lachrymators and are irritating to the skin, eyes, and respiratory system.[10] Handle with extreme care.

-

AIBN: Thermally unstable and can decompose vigorously upon heating. Store in a cool place.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][10][11]

Conclusion

The synthesis of this compound is reliably achieved via the Wohl-Ziegler bromination of 2,6-Difluoro-3-methyltoluene. Careful control of reaction conditions, particularly the use of anhydrous solvents and a radical initiator, is key to obtaining high yields and selectivity. Due to the hazardous nature of the reagents and product, strict adherence to safety protocols is paramount. This guide provides a solid foundation for researchers to successfully and safely synthesize this valuable chemical intermediate.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Wohl-Ziegler Reaction [drugfuture.com]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. chemscience.com [chemscience.com]

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzyl bromide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The strategic incorporation of fluorine into molecular frameworks is a cornerstone of contemporary drug design. Fluorination can significantly enhance a compound's metabolic stability, modulate its physicochemical properties, and improve its binding affinity to biological targets. 2,6-Difluoro-3-methylbenzyl bromide, with its distinct substitution pattern, has emerged as a valuable synthon for introducing a difluoro-methyl-benzyl moiety into complex, biologically active molecules. This guide offers a deep dive into its chemical and physical characteristics, provides a detailed and practical synthesis protocol, explores its reactivity, and illuminates its applications in the synthesis of pharmaceutical agents.

Part 1: Physicochemical and Safety Profile of this compound

A fundamental understanding of a reagent's properties is critical for its effective and safe use in a laboratory setting. This section outlines the key physicochemical data and safety information for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 261763-44-4 | [1][2][3][4] |

| Molecular Formula | C8H7BrF2 | [1][3] |

| Molecular Weight | 221.05 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Relative Density | 1.5 | [1] |

| Purity | ≥95% (typical) | |

| Boiling Point | Data not readily available; expected to be similar to analogous structures. | |

| Melting Point | Not applicable as it is a liquid at standard temperature and pressure. | [1] |

| Solubility | Readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. It is insoluble in water. |

Safety Information

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment. Its primary hazards are detailed below.

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. | Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. |

| Toxicity | The toxicological properties have not been fully investigated. | Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors. |

| Handling | Intended for professional research and manufacturing purposes only. | This compound is not intended for medical or consumer use.[5] |

It is imperative to consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

Part 2: Synthesis and Reactivity

While specific peer-reviewed publications on the synthesis of this compound are scarce, a robust and reliable synthetic route can be extrapolated from well-established methods for the bromination of substituted toluenes. A detailed and highly relevant protocol is described in a patent for the synthesis of the structurally similar 2,6-difluorobenzyl bromide.[6]

Proposed Synthesis of this compound

The logical and most direct precursor for the synthesis of this compound is 2,6-difluoro-3-methyltoluene. The synthetic transformation involves a free-radical bromination of the benzylic methyl group.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Adapted from CN102070398A)

This protocol has been adapted for the synthesis of this compound and should only be undertaken by qualified chemists in a properly equipped laboratory.

Materials:

-

2,6-Difluoro-3-methyltoluene

-

Hydrobromic acid (40% aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (or another suitable organic solvent)

-

Saturated sodium sulfite solution

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Petroleum ether (eluent)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,6-difluoro-3-methyltoluene and the chosen organic solvent.

-

Add the 40% aqueous hydrobromic acid to the reaction mixture.

-

Under irradiation with a suitable light source (e.g., a tungsten lamp), commence the slow, dropwise addition of 30% hydrogen peroxide. The reaction is exothermic, and the rate of addition should be carefully controlled to maintain a gentle reflux.

-

Upon completion of the addition, continue to stir the reaction for several hours, monitoring the consumption of the starting material by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium sulfite solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via silica gel column chromatography, eluting with petroleum ether, to obtain pure this compound.

Rationale for Experimental Choices:

-

Light or Heat: This provides the necessary energy to initiate the formation of bromine radicals, which are crucial for the propagation of the free-radical chain reaction.

-

HBr and H2O2: This reagent combination generates bromine in situ, presenting a safer and more economical alternative to the direct use of elemental bromine or N-bromosuccinimide (NBS).[6]

-

Sodium Sulfite Wash: This step is essential for quenching any unreacted bromine, preventing its release and ensuring a cleaner product.

-

Column Chromatography: This final purification step is critical for removing any unreacted starting material, byproducts, and impurities, resulting in a high-purity final product suitable for further synthetic applications.

Reactivity Profile

This compound is a potent electrophile, a characteristic primarily attributed to the labile benzylic bromide. The strong electron-withdrawing inductive effect of the two fluorine atoms on the aromatic ring further enhances the electrophilicity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack.

The predominant reaction pathway for this compound is nucleophilic substitution, which can proceed via either an SN1 or SN2 mechanism, the prevalence of which is dictated by the specific reaction conditions and the nature of the nucleophile.

Figure 2. Nucleophilic substitution mechanisms for this compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The paramount importance of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The introduction of the difluoro-methyl-benzyl moiety can bestow advantageous properties upon a drug candidate.

Case Study: A Pathway to Rufinamide Analogues

While the direct use of this compound in the synthesis of the marketed antiepileptic drug Rufinamide is not explicitly documented, its close structural analog, 2,6-difluorobenzyl bromide, is a pivotal intermediate in its manufacture.[6] The synthesis of Rufinamide involves the reaction of 2,6-difluorobenzyl azide with a suitable propiolamide, followed by a copper-catalyzed "click" chemistry cycloaddition. The requisite azide is readily prepared from 2,6-difluorobenzyl bromide.

This established synthetic route strongly suggests that this compound can be effectively employed to synthesize novel analogues of Rufinamide. The introduction of the additional methyl group on the phenyl ring could potentially modulate the drug's pharmacokinetic or pharmacodynamic profile, offering a new avenue for drug optimization.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | CAS:261763-44-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. This compound | 261763-44-4 [amp.chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzyl bromide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the bromomethyl group and a methyl group, imparts distinct chemical reactivity and makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this reagent a key component in the design of modern drug candidates.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, handling and safety precautions, and its applications in research and development.

Physicochemical Properties

This compound is a compound with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.05 g/mol .[1] While specific experimental data for some of its physical properties are not widely published, data from suppliers and analogous compounds provide a good understanding of its characteristics.

| Property | Value | Source |

| CAS Number | 261763-44-4 | [1] |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.05 g/mol | |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not reported; expected to be similar to related compounds like 3-methylbenzyl bromide (185 °C @ 340 mmHg) | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and insoluble in water. |

Chemical Structure and Reactivity

The chemical structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methyl group at position 3, and a bromomethyl group at position 1.

The presence of the benzylic bromide makes the compound highly reactive towards nucleophilic substitution reactions. The carbon of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. The fluorine atoms at the ortho positions have a significant impact on the reactivity. They are strongly electron-withdrawing, which can influence the stability of reaction intermediates.

A common reaction of benzyl bromides is the Sₙ2 reaction with various nucleophiles. The general mechanism is as follows:

Caption: General Sₙ2 reaction of a benzyl bromide.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding toluene derivative, 2,6-difluoro-3-methyltoluene. A common method for the bromination of the benzylic position is through a free radical substitution reaction.[2][3]

Experimental Protocol: Free Radical Bromination

This protocol is based on established methods for the benzylic bromination of toluene derivatives.[2][4]

Materials:

-

2,6-Difluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-3-methyltoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux under irradiation with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm. The aromatic protons will appear as a multiplet in the region of 6.8-7.2 ppm. The methyl protons (-CH₃) will be a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to fluorine showing characteristic splitting patterns due to C-F coupling. The methyl carbon will be observed around 15-20 ppm.

-

IR Spectroscopy: The infrared spectrum of the related 2-fluoro-3-methylbenzyl bromide shows characteristic peaks for C-H stretching of the aromatic ring and the methyl/methylene groups, as well as C-F and C-Br stretching vibrations.[5] We can expect similar characteristic absorptions for this compound.

-

Mass Spectrometry: The mass spectrum of the related 2-fluoro-3-methylbenzyl bromide shows a molecular ion peak corresponding to its molecular weight.[5] For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220 and 222 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom to form the 2,6-difluoro-3-methylbenzyl cation at m/z 141.

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical research and development:

-

Medicinal Chemistry: As a building block for the synthesis of fluorinated drug candidates. The difluorobenzyl moiety can be incorporated into various molecular scaffolds to improve their pharmacological properties.[6]

-

Organic Synthesis: It serves as a versatile electrophile for the introduction of the 2,6-difluoro-3-methylbenzyl group into a wide range of organic molecules through reactions with nucleophiles such as amines, alcohols, thiols, and carbanions.

-

Materials Science: The incorporation of fluorinated aromatic units can enhance the thermal and chemical stability of polymers and other materials.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. Based on the safety data for closely related compounds such as 2,6-difluorobenzyl bromide, it is classified as corrosive and can cause severe skin burns and eye damage.[7] It is also a lachrymator, meaning it can cause irritation to the eyes and mucous membranes, leading to tearing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator with an appropriate cartridge should be used.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

Storage and Disposal:

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[8] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized and highly reactive chemical intermediate with significant potential in the synthesis of advanced materials and pharmaceuticals. Its unique structural features, particularly the presence of two ortho-fluorine atoms, make it a valuable tool for researchers and scientists in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in the laboratory.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 4. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]

- 5. 2-Fluoro-3-methylbenzyl bromide [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.no [fishersci.no]

- 8. fishersci.com [fishersci.com]

Spectroscopic Signature of 2,6-Difluoro-3-methylbenzyl bromide: A Predictive and Interpretive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for more complex molecules in agrochemical and pharmaceutical research. The precise structural elucidation of such compounds is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's structure.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a bromomethyl group. The strategic placement of these substituents dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: A 2D representation of the molecular structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring atoms. The analysis is based on predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The spectrum is predicted to be recorded in deuterochloroform (CDCl₃).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂Br | ~ 4.6 - 4.8 | s | - |

| Aromatic-H | ~ 7.1 - 7.3 | t | ~ 8.0 - 9.0 (JH-F) |

| Aromatic-H | ~ 6.8 - 7.0 | t | ~ 8.0 - 9.0 (JH-F) |

| -CH₃ | ~ 2.3 - 2.5 | s | - |

Interpretation:

-

-CH₂Br Protons: The two protons of the bromomethyl group are expected to appear as a singlet in the range of 4.6 - 4.8 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The absence of coupling to neighboring protons results in a singlet.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms. The proton at position 5 is expected to be a triplet due to coupling with the two adjacent fluorine atoms at positions 2 and 6. The proton at position 4 will also likely appear as a triplet for the same reason. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield.

-

-CH₃ Protons: The three protons of the methyl group are predicted to appear as a singlet around 2.3 - 2.5 ppm. The absence of adjacent protons leads to a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, and the presence of fluorine will lead to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-Br (-CH₂Br) | ~ 30 - 35 | - |

| C-F (C2, C6) | ~ 160 - 165 | d, ¹JC-F ≈ 240 - 250 |

| C-CH₃ (C3) | ~ 120 - 125 | t, ²JC-F ≈ 20 - 25 |

| C-H (C4, C5) | ~ 115 - 125 | t, ²JC-F ≈ 20 - 25 |

| C-CH₂Br (C1) | ~ 110 - 115 | t, ²JC-F ≈ 20 - 25 |

| -CH₃ | ~ 15 - 20 | - |

Interpretation:

-

Aromatic Carbons: The two carbons directly bonded to fluorine (C2 and C6) are expected to have the most downfield chemical shifts in the aromatic region (160 - 165 ppm) and will appear as doublets due to a large one-bond coupling constant (¹JC-F). The other aromatic carbons will also exhibit coupling to the fluorine atoms, typically appearing as triplets or doublet of doublets with smaller coupling constants.

-

Benzylic Carbon (-CH₂Br): This carbon is expected to appear around 30-35 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon should have a chemical shift in the range of 15-20 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic -CH₂- and -CH₃) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1250 - 1100 | C-F stretch |

| 700 - 600 | C-Br stretch |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic methyl and bromomethyl groups.

-

C=C Stretching: Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ region.

-

C-Br Stretching: A weaker absorption band for the C-Br stretch is anticipated in the lower frequency region of the spectrum (700-600 cm⁻¹).

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 220/222 | Molecular ion (M⁺) peak, showing the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| 141 | [M - Br]⁺, loss of a bromine atom to form the stable 2,6-difluoro-3-methylbenzyl cation |

| 113 | Further fragmentation of the benzyl cation |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220 and 222, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The relative intensity of these two peaks should be approximately 1:1.

-

Major Fragmentation: The most significant fragmentation pathway is the loss of the bromine radical to form the highly stable 2,6-difluoro-3-methylbenzyl cation at m/z 141. This fragment is likely to be the base peak in the spectrum. Further fragmentation of this cation would lead to other smaller fragments.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. While experimental data is not currently available in the public domain, these predictions, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the structural verification of this compound. Researchers and scientists working with this molecule can use this guide as a reference for interpreting their own experimental data and ensuring the identity and purity of their materials.

An In-depth Technical Guide to the Reactivity and Stability of 2,6-Difluoro-3-methylbenzyl bromide

Foreword: Unveiling the Potential of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. 2,6-Difluoro-3-methylbenzyl bromide emerges as a particularly valuable reagent in this context. Its trifunctionalized aromatic ring offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its reactivity, stability, and practical applications for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic halide. The presence of two ortho-fluorine atoms to the benzylic carbon and a meta-methyl group significantly influences its electronic and steric properties, which in turn dictate its reactivity and stability.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 76 °C at 3 mmHg | [2] |

| CAS Number | 261763-44-4 | [1] |

Spectroscopic Characterization:

The structural integrity of this compound can be confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets, and the methyl protons will be a singlet at around 2.3 ppm. The spectrum for the closely related 2,6-difluorobenzyl bromide shows the benzylic protons at approximately 4.7 ppm in CDCl₃.[3][4]

-

¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon around 25-35 ppm. The aromatic carbons will appear in the aromatic region, with the fluorine substitution causing characteristic C-F couplings.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Reactivity Profile: A Tale of Two Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, or a borderline mechanism, depending on the reaction conditions and the nature of the nucleophile.[5][6][7][8]

The Duality of Sₙ1 and Sₙ2 Pathways

The transition state of a nucleophilic substitution reaction on a benzylic system is influenced by the stability of the potential benzylic carbocation.

-

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. The presence of electron-donating groups on the aromatic ring can stabilize this carbocation, favoring an Sₙ1 mechanism.

-

Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Steric hindrance around the reaction center can slow down or prevent an Sₙ2 reaction.[9]

For this compound, the two ortho-fluorine atoms are strongly electron-withdrawing, which destabilizes the benzylic carbocation. This destabilization disfavors a pure Sₙ1 mechanism. The meta-methyl group is weakly electron-donating but its effect is less pronounced. Therefore, it is anticipated that the reactions of this compound will predominantly proceed through an Sₙ2 or a borderline Sₙ1/Sₙ2 mechanism .

Practical Applications in Synthesis

The electrophilic nature of the benzylic carbon makes this compound a versatile reagent for introducing the 2,6-difluoro-3-methylbenzyl moiety into a variety of molecules.

Williamson Ether Synthesis:

This classic reaction can be used to form ethers by reacting an alkoxide with this compound. The reaction proceeds via an Sₙ2 mechanism.[10][11][12][13][14]

Experimental Protocol: Synthesis of a Benzyl Ether

-

Alkoxide Formation: Dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes at room temperature to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Rufinamide:

This compound is a key intermediate in the synthesis of the antiepileptic drug Rufinamide.[15][16][17][18][19] The synthesis involves an initial nucleophilic substitution with an azide, followed by a cycloaddition and amidation.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a reactive benzylic bromide, it is susceptible to degradation under certain conditions.

Thermal Stability

Hydrolytic Stability

In the presence of water, this compound can undergo hydrolysis to form the corresponding benzyl alcohol. The rate of hydrolysis will be dependent on the pH and temperature. Under neutral conditions, the reaction is likely to be slow, but it will be accelerated by both acidic and basic conditions. The hydrolysis of the related 2,6-difluorobenzonitrile has been studied at high temperatures.[21]

Photochemical Stability

Benzylic bromides can be sensitive to light. Photochemical energy can promote the homolytic cleavage of the C-Br bond, leading to the formation of a benzylic radical. This can initiate a variety of radical-mediated side reactions. Therefore, it is advisable to store the compound in a light-protected container (e.g., an amber bottle). Photochemical benzylic bromination is a known synthetic method, highlighting the susceptibility of the benzylic position to radical reactions under UV irradiation.[22]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[5][23] It can cause severe skin burns and eye damage.[5][7][18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture.[6]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow all local and national regulations for the disposal of chemical waste.[7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity is governed by the interplay of electronic and steric effects of the fluoro and methyl substituents, leading to a preference for Sₙ2 or borderline Sₙ1/Sₙ2 reaction pathways. While it is a reactive molecule requiring careful handling and storage, its ability to introduce the fluorinated benzyl moiety makes it an indispensable tool for the synthesis of complex and biologically active molecules. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. basechem.org [basechem.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR [m.chemicalbook.com]

- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 6. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 7. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. CN103539750A - Synthesis process of rufinamide - Google Patents [patents.google.com]

- 17. An Improved Process For Preparation Of Rufinamide [quickcompany.in]

- 18. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 21. researchgate.net [researchgate.net]

- 22. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Procurement and Quality Control of 2,6-Difluoro-3-methylbenzyl bromide for Advanced Research Applications

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, purchasing, and quality verification of 2,6-Difluoro-3-methylbenzyl bromide (CAS No. 261763-44-4). As a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals, ensuring the identity, purity, and timely availability of this reagent is paramount to the success of research endeavors.

Introduction to this compound: A Versatile Reagent in Modern Synthesis

This compound is a substituted aromatic halide valued for its utility in introducing the 2,6-difluoro-3-methylbenzyl moiety into a target molecule. This functional group is of particular interest in medicinal chemistry as the fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, bioavailability, and binding affinity. Its application spans the synthesis of a wide array of biologically active compounds, making it a crucial intermediate in drug discovery pipelines.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Commercial Suppliers and Sourcing Strategy

The procurement of high-quality this compound begins with identifying reputable commercial suppliers. The following table provides a comparative overview of established vendors known for providing this reagent, though availability and specifications are subject to change. It is crucial to verify the current details on the suppliers' websites.

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Fluorochem | F005759 | ≥95% | 250 mg, 1 g, 5 g | Offers a range of pack sizes suitable for research and development.[1] |

| Oakwood Chemical | 005758 | Not specified | 250 mg | Specializes in fluorinated compounds and other specialty chemicals.[2] |

| Huateng Pharma | 2024742 | 96% | Inquire for packaging | A supplier of pharmaceutical intermediates, often catering to larger scale needs. |

| Biosynth | B-2785 | ≥95% | 1 g, 5 g | Provides a range of research chemicals and custom synthesis services. |

A Practical Guide to Purchasing this compound

The acquisition of specialty chemicals like this compound requires a systematic approach to ensure safety, quality, and regulatory compliance. The following workflow outlines key considerations for researchers and procurement managers.

Caption: A structured workflow for the procurement of specialty research chemicals.

Defining Research Needs and Hazard Assessment

Before initiating a purchase, clearly define the required purity and quantity for your experimental work.[3][4] Purchasing the minimum necessary volume reduces waste and minimizes storage hazards.[5] A thorough review of the Safety Data Sheet (SDS) is mandatory to understand the handling, storage, and disposal requirements.[6][7][8] this compound is a corrosive and lachrymatory substance, necessitating the use of appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and handling within a chemical fume hood.[6][7]

Supplier Evaluation and Selection

When selecting a supplier, consider factors beyond price. A supplier's reputation, access to comprehensive technical data (such as a Certificate of Analysis - COA), and responsive customer service are critical.[3] Always request a COA for the specific lot you are purchasing to verify its purity and identity.

Regulatory Compliance and Documentation

Ensure that the purchase and use of this compound comply with all institutional and governmental regulations.[5] Maintain meticulous records of the purchase, receipt, and usage of the chemical as part of your laboratory's chemical inventory system.

Quality Control and In-House Verification

While suppliers provide a COA, it is best practice, particularly for critical applications in drug development, to perform in-house quality control to confirm the identity and purity of the received material. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose.[9][10]

Experimental Protocol: Purity Determination by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an effective method for confirming the structure of this compound and identifying impurities.[11]

Objective: To verify the chemical structure and estimate the purity of a commercial sample of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS.

-

Transfer the solution to an NMR tube.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks. The expected signals for this compound are:

-

A singlet for the methyl (CH₃) protons.

-

A singlet for the benzylic (CH₂) protons.

-

Multiplets for the aromatic protons.

-

-

Analyze the integration values to confirm the proton ratios.

-

Identify any impurity peaks and quantify them relative to the main compound's signals.[11]

-

Experimental Protocol: Purity Assessment by HPLC-UV

HPLC with UV detection is a sensitive method for quantifying the purity of this compound and detecting non-volatile impurities.[12][13]

Objective: To determine the purity of a commercial sample of this compound by assessing the area percentage of the main peak.

Materials:

-

Sample of this compound

-

HPLC-grade acetonitrile and water

-

Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

From the stock solution, prepare a working solution (e.g., 0.1 mg/mL).

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Inject the sample solution.

-

Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to this compound to determine its purity.

-

Safe Handling, Storage, and Disposal

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[14][15]

-

Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[6][15]

-

Avoid inhalation of vapors and contact with skin and eyes.[6][14]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][14]

-

The material is moisture and light-sensitive; protect from these conditions.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[14]

-

Contaminated containers should be treated as hazardous waste.[14]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2,3-Difluoro-4-methylbenzyl bromide [oakwoodchemical.com]

- 3. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]

- 4. Ultimate Guide to Purchasing the Right Chemical Products - Chemical Express Thailand [chemicalexpressth.com]

- 5. research.utm.my [research.utm.my]

- 6. westliberty.edu [westliberty.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. lobachemie.com [lobachemie.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control [chem.ch.huji.ac.il]

- 12. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 13. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

Core Directive: Safe Handling and Storage of 2,6-Difluoro-3-methylbenzyl Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the safe handling and storage of 2,6-Difluoro-3-methylbenzyl bromide. As a Senior Application Scientist, the following protocols and insights are synthesized from established safety data and field-proven best practices to ensure both the integrity of your research and the safety of laboratory personnel. This guide is structured to provide not just procedural steps, but the causal logic behind them, fostering a proactive safety culture.

Mechanistic & Chemical Profile of this compound

This compound is a substituted aromatic compound whose utility in organic synthesis is primarily derived from the reactivity of the benzylic bromide. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The presence of two electron-withdrawing fluorine atoms at the ortho positions of the benzyl ring significantly enhances the electrophilicity of this carbon center. This heightened reactivity makes it a valuable reagent for introducing the 2,6-difluoro-3-methylbenzyl moiety in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. However, this same reactivity profile necessitates stringent handling protocols.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 52-55 °C | [2] |

| Boiling Point | Not available | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Density | ~1.556 g/cm³ (estimated) |

Hazard Identification and Risk Mitigation: A Self-Validating System

The primary hazards associated with this compound are its severe corrosive properties and its nature as a potent lachrymator (a substance that causes tearing).[3] Understanding these hazards is the foundation of a self-validating safety protocol where the required controls and personal protective equipment (PPE) directly counteract the identified risks.

Globally Harmonized System (GHS) Classification:

-

H314: Causes severe skin burns and eye damage. [2][4] This is the most critical hazard. The benzylic bromide can react with biological nucleophiles in the skin and eyes, causing irreversible tissue damage.

-

H318: Causes serious eye damage. [4] This is a specific emphasis on the severe risk to ocular tissue.

-

May cause respiratory irritation. [5] Vapors can irritate the mucous membranes of the respiratory tract.

Precautionary Logic: The required precautionary statements are direct responses to these hazards.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray. [2] Directly mitigates the risk of respiratory irritation.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [2][4][6] This is the essential barrier against skin and eye contact.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4] This immediate first aid measure is critical to minimizing eye damage.

-

P310: Immediately call a POISON CENTER or doctor/physician. [3][4] Emphasizes the severity of any exposure.

The Controlled Environment: Engineering Controls and PPE

The first principle of chemical safety is to isolate the hazard from the user. This is achieved through a combination of engineering controls and PPE.

Engineering Controls: Your Primary Defense

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a properly functioning chemical fume hood.[7][8] This is non-negotiable, as it is the primary method to prevent inhalation of its irritant vapors.

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[9] In the event of accidental contact, immediate and copious flushing with water is the most effective first response.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on the specific hazards of the chemical.

Table 2: Required Personal Protective Equipment

| Body Part | Protection | Material & Specification Rationale |

| Eyes/Face | Chemical splash goggles and a face shield.[9][10] | Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact. Standard safety glasses are insufficient. |

| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves for any signs of degradation or puncture before use.[3] Double-gloving is recommended for added protection during transfers. |

| Body | A flame-resistant laboratory coat. | Must be fully buttoned to provide maximum coverage. |

Experimental Protocols: A Step-by-Step Methodology

The following workflow is designed to minimize exposure and ensure procedural safety.

Caption: A four-phase workflow for the safe handling of this compound.

Detailed Methodology:

-

Preparation: Before bringing the reagent into the work area, ensure all safety systems are in place and functional. All glassware should be free of contaminants that could react with the bromide.

-

Reagent Handling: Since the compound can be a solid at room temperature, it may need to be gently warmed to be transferred as a liquid. If transferring via syringe, ensure the syringe is clean, dry, and compatible with the chemical.

-

Reaction: The addition of this compound to a reaction mixture is often exothermic. Slow, controlled addition is crucial to prevent thermal runaways.

-

Deactivation and Cleanup: Upon completion, any residual reagent in the glassware or on surfaces should be deactivated. All materials that have come into contact with the substance, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste.[11]

Storage and Stability: Preserving Integrity

Proper storage is essential to maintain the chemical's purity and to prevent hazardous situations.

-

Temperature: Store in a cool, dry place.[9][12] Refrigeration is often recommended to minimize decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly closed to protect from moisture, as it can hydrolyze to release hydrogen bromide gas.[5][9]

-

Location: Store in a designated corrosives cabinet, away from incompatible materials.[3][12]

-

Incompatibilities:

Emergency Procedures: Rapid and Effective Response

Preparedness is paramount. All personnel working with this chemical must be familiar with these procedures.

Spill Response

Caption: Logical flow for responding to a spill of this compound.

For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][13]

Waste Disposal: Environmental Stewardship

All waste containing this compound must be treated as hazardous.

-

Segregation: It is classified as a halogenated organic waste .[7][14] It must be collected in a dedicated, properly labeled waste container. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15]

-

Container Management: Waste containers must be kept closed except when adding waste.[11] They should be stored in a designated satellite accumulation area within the lab.

-

Compliance: Adhere strictly to your institution's and local regulatory guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for specific procedures.

References

- 1. This compound | 261763-44-4 [amp.chemicalbook.com]

- 2. 2,6-二氟苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.no [fishersci.no]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nj.gov [nj.gov]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. bucknell.edu [bucknell.edu]

- 15. campusoperations.temple.edu [campusoperations.temple.edu]

An In-depth Technical Guide to the Mechanism of Action in Nucleophilic Substitution Reactions

Abstract

Nucleophilic substitution reactions represent a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of molecules, including a significant portion of modern pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the mechanisms governing these transformations, with a particular focus on the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.[4][5] We will dissect the critical factors that dictate the operative mechanism, including substrate structure, nucleophile strength, leaving group ability, and solvent effects. Furthermore, this document will detail established experimental protocols for elucidating reaction mechanisms and provide insights into the practical application of these principles in drug development and scientific research.

Introduction: The Central Role of Nucleophilic Substitution

At its core, a nucleophilic substitution reaction involves the replacement of a leaving group (LG) on a substrate molecule by a nucleophile (Nu:), an electron-rich species.[5][6] This class of reactions is pivotal in creating new chemical bonds, enabling the functionalization and modification of organic scaffolds.[2][7] The versatility of nucleophilic substitution is evident in its widespread application, from industrial-scale chemical synthesis to intricate biological processes such as DNA methylation.[8] For researchers and drug development professionals, a profound understanding of the underlying mechanisms is not merely academic; it is a prerequisite for rational molecular design, reaction optimization, and the prediction of metabolic pathways.[3]

The central carbon atom of the substrate, bonded to the leaving group, is the electrophilic center that the nucleophile attacks.[3] The nature of this attack and the timing of bond formation and cleavage define the two primary mechanistic pathways: SN1 and SN2.[5]

The Dichotomy of Mechanism: SN1 and SN2 Pathways

The seminal work of Hughes and Ingold in the 1930s laid the foundation for our current understanding of two distinct mechanisms for nucleophilic substitution: SN1 and SN2.[5][9] The designation "SN" stands for nucleophilic substitution, while the numerical suffix indicates the molecularity of the rate-determining step.[5]

The SN2 Mechanism: A Concerted Process

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10][11][12] This process proceeds through a high-energy transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing leaving group.[13]

Key Characteristics of the SN2 Pathway:

-

Kinetics: The reaction is bimolecular, meaning the rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.[5][11] The rate law is expressed as: Rate = k[Substrate][Nucleophile].[5]

-

Stereochemistry: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a "Walden inversion."[14] The nucleophile attacks from the backside of the carbon-leaving group bond, leading to a product with the opposite configuration to the starting material.[13][15]

-

Substrate Structure: The SN2 reaction is highly sensitive to steric hindrance.[10][13] Consequently, it is favored for methyl and primary substrates. Secondary halides may react, but tertiary halides are generally unreactive via this pathway due to the steric bulk hindering the backside attack of the nucleophile.[10][13]

The SN1 Mechanism: A Stepwise Pathway

In contrast to the concerted nature of the SN2 reaction, the SN1 mechanism is a two-step process.[4][13] The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate.[13][16] This is followed by a rapid attack of the nucleophile on the carbocation.

Key Characteristics of the SN1 Pathway:

-

Kinetics: The reaction is unimolecular, as the rate-determining step only involves the substrate.[12] The rate law is given by: Rate = k[Substrate].[16] The concentration of the nucleophile does not affect the reaction rate.[12][16]

-

Stereochemistry: The carbocation intermediate is planar, allowing the nucleophile to attack from either face.[13] This leads to a mixture of enantiomers, often resulting in racemization if the starting material is chiral.[4][13][15] However, complete racemization is not always observed, as the leaving group can transiently shield one face of the carbocation.[13]

-

Substrate Structure: The SN1 mechanism is favored for substrates that can form stable carbocations.[17] Therefore, tertiary alkyl halides readily undergo SN1 reactions.[12][16] Secondary halides can also react via this pathway, especially in the presence of a polar protic solvent. Carbocation rearrangements, such as hydride or methyl shifts, are possible to form a more stable carbocation intermediate.[16]

Decisive Factors Influencing the Reaction Pathway

The competition between the SN1 and SN2 pathways is governed by a set of interrelated factors. A judicious choice of reaction conditions can therefore steer the reaction towards the desired mechanism.

The Substrate: Steric and Electronic Effects

As previously mentioned, the structure of the substrate plays a pivotal role.

-

Primary (1°) and Methyl Halides: Primarily react via the SN2 mechanism due to minimal steric hindrance and the high instability of the corresponding primary carbocations.[10][18][19]

-

Tertiary (3°) Halides: Overwhelmingly favor the SN1 pathway due to the stability of the tertiary carbocation intermediate and significant steric hindrance that impedes SN2 attack.[12][16][18]

-

Secondary (2°) Halides: Represent a borderline case where both SN1 and SN2 mechanisms are possible and often compete. The outcome is highly dependent on the other reaction conditions.[16]

-

Allylic and Benzylic Halides: Can undergo both SN1 and SN2 reactions. They are reactive in SN2 due to the accessibility of the electrophilic carbon. They can also undergo SN1 reactions because the resulting carbocations are resonance-stabilized.

-

Vinyl and Aryl Halides: Generally do not undergo SN1 or SN2 reactions.[5][14] The carbon-halogen bond is stronger, and the carbocations are highly unstable. However, nucleophilic aromatic substitution can occur under specific conditions through different mechanisms.[5][20]

The Nucleophile: Strength and Concentration

The nature of the nucleophile is a critical determinant.

-

Strong Nucleophiles: Favor the SN2 mechanism.[1][19] Strong, negatively charged nucleophiles (e.g., OH⁻, RO⁻, CN⁻) accelerate the bimolecular reaction.[21][22]

-

Weak Nucleophiles: Favor the SN1 mechanism. Weak, neutral nucleophiles (e.g., H₂O, ROH) are not strong enough to initiate a concerted SN2 reaction and will wait for the formation of a carbocation.[23]

-

Nucleophilicity Trends: Nucleophilicity is a kinetic term that describes the rate at which a nucleophile attacks a substrate.[6][10] It is influenced by factors such as charge (negatively charged species are generally better nucleophiles than their conjugate acids), electronegativity (nucleophilicity increases down a group in the periodic table in protic solvents), and steric bulk (less hindered nucleophiles are more effective).[19][22]

The Leaving Group: Ability to Depart

A good leaving group is essential for both SN1 and SN2 reactions.[1] The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups.[10][22][23] This is because weak bases are stable as anions after they have departed with the electron pair from the carbon-leaving group bond.[22]

-

Excellent Leaving Groups: Conjugate bases of strong acids, such as halides (I⁻ > Br⁻ > Cl⁻) and sulfonates (e.g., tosylate, mesylate).[1][22]

-

Poor Leaving Groups: Strong bases like hydroxide (OH⁻) and alkoxides (RO⁻) are poor leaving groups.[22][23] However, they can be converted into good leaving groups through protonation.[22][23]

The Solvent: Stabilizing Intermediates and Reactants

The choice of solvent can have a profound impact on the reaction mechanism and rate.[1]

-

Polar Protic Solvents: These solvents (e.g., water, alcohols) have a hydrogen atom bonded to an electronegative atom and are capable of hydrogen bonding.[24] They favor the SN1 mechanism by stabilizing the carbocation intermediate and the leaving group through solvation.[24][25][26] While they can also solvate nucleophiles, which can hinder SN2 reactions, their ability to stabilize the transition state leading to the carbocation is the dominant effect for SN1.[21][24]

-

Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO, DMF) are polar but do not have acidic protons and cannot act as hydrogen bond donors.[21][24] They are the preferred solvents for SN2 reactions.[1][21][24] They can dissolve the necessary ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it more "free" to attack the substrate.[21][24][26]

| Factor | Favors SN1 | Favors SN2 |

| Substrate | 3° > 2° | Methyl > 1° > 2° |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMSO) |

Experimental Determination of Reaction Mechanisms